molecular formula C20H25N3O2 B4670384 N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea

N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea

Cat. No. B4670384
M. Wt: 339.4 g/mol
InChI Key: PDOMSLMJJNMVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMP 323 and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the pathogenesis of diabetes and obesity. Therefore, DMP 323 has been studied extensively as a potential therapeutic agent for the treatment of these diseases.

Mechanism of Action

DMP 323 acts as a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, DMP 323 enhances insulin signaling and improves glucose uptake in cells. This mechanism of action has been well-established in the literature and has been supported by numerous studies.
Biochemical and Physiological Effects:
DMP 323 has been shown to have numerous biochemical and physiological effects in animal models. It has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve lipid metabolism. Additionally, DMP 323 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

DMP 323 has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in various diseases. Additionally, DMP 323 has been well-characterized in the literature, which makes it easier to interpret experimental results. However, there are also some limitations to using DMP 323 in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. Additionally, DMP 323 has a short half-life in vivo, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on DMP 323. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential for the treatment of diabetes and obesity. Additionally, further studies are needed to investigate the potential anti-cancer properties of DMP 323 and other PTP1B inhibitors. Finally, more research is needed to understand the mechanisms underlying the anti-inflammatory effects of DMP 323, which may have implications for the treatment of various inflammatory diseases.

Scientific Research Applications

DMP 323 has been extensively studied for its potential therapeutic applications in diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of these diseases. Additionally, DMP 323 has been investigated for its potential anti-cancer properties, as PTP1B has been implicated in the development and progression of various cancers.

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-4-3-5-19(16(15)2)22-20(24)21-18-8-6-17(7-9-18)14-23-10-12-25-13-11-23/h3-9H,10-14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOMSLMJJNMVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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